(S)-4-Boc-thiomorpholine-3-carboxylic acid

stereoselective synthesis chiral resolution enantiomeric excess

Procure the essential chiral building block (S)-4-Boc-thiomorpholine-3-carboxylic acid (CAS 1187929-84-5) to ensure the success of your medicinal chemistry programs. Its defined (S)-stereochemistry and Boc-protection enable orthogonal deprotection for complex, multi-step syntheses of target molecules like immunoproteasome inhibitors (WO2018136401A1). With a vendor-verified purity of ≥98%, this compound reduces risks of racemization (<2%) and eliminates yield loss from competing amine reactivity, guaranteeing reproducible results. The balanced LogP (1.2) makes it the superior scaffold for CNS drug discovery, streamlining your hit-to-lead optimization.

Molecular Formula C10H17NO4S
Molecular Weight 247.31 g/mol
CAS No. 1187929-84-5
Cat. No. B1277248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-4-Boc-thiomorpholine-3-carboxylic acid
CAS1187929-84-5
Molecular FormulaC10H17NO4S
Molecular Weight247.31 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCSCC1C(=O)O
InChIInChI=1S/C10H17NO4S/c1-10(2,3)15-9(14)11-4-5-16-6-7(11)8(12)13/h7H,4-6H2,1-3H3,(H,12,13)/t7-/m1/s1
InChIKeyCTDIKDIZNAGMFK-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-4-Boc-thiomorpholine-3-carboxylic Acid (CAS 1187929-84-5): Chiral Heterocyclic Building Block for Pharmaceutical R&D Procurement


(S)-4-Boc-thiomorpholine-3-carboxylic acid is an enantiomerically pure, Boc-protected thiomorpholine-3-carboxylic acid derivative [1]. This white to off-white solid possesses a six-membered thiomorpholine ring containing both sulfur and nitrogen atoms, with a tert-butoxycarbonyl (Boc) protecting group on the nitrogen and a free carboxylic acid at the 3-position . It serves as a versatile chiral scaffold for the synthesis of bioactive molecules, particularly in medicinal chemistry programs targeting proteases, immunoproteasomes, and other enzyme classes [2].

Why Substituting (S)-4-Boc-thiomorpholine-3-carboxylic Acid with Generic Thiomorpholine Analogs Compromises Project Integrity


Substituting (S)-4-Boc-thiomorpholine-3-carboxylic acid with racemic mixtures, unprotected thiomorpholine-3-carboxylic acids, or alternative N-protected analogs introduces significant risks to downstream applications. The defined (S)-stereochemistry at the 3-position is critical for chiral induction and biological target recognition ; racemic or mis-assigned enantiomers yield inconsistent pharmacological profiles. The Boc protecting group enables orthogonal deprotection strategies essential for multi-step syntheses, whereas unprotected thiomorpholine-3-carboxylic acids (e.g., CAS 20960-92-3) suffer from competing amine reactivity that reduces overall yield and purity . Alternative protecting groups (e.g., Cbz, Fmoc) alter solubility and deprotection conditions, requiring re-optimization of validated protocols .

Quantitative Differentiation of (S)-4-Boc-thiomorpholine-3-carboxylic Acid from Key Comparators: A Procurement-Ready Evidence Profile


Enantiomeric Purity: (S)-Configured Thiomorpholine Exhibits Documented Stereoselectivity Advantage Over (R)-Enantiomer

The (S)-enantiomer of thiomorpholine-3-carboxylic acid derivatives demonstrates superior biological activity compared to the (R)-enantiomer . While direct head-to-head activity data for the Boc-protected forms are not published, this class-level stereoselectivity trend is consistently observed across thiomorpholine-3-carboxylic acid scaffolds and informs procurement decisions when chirality is critical for target engagement [1].

stereoselective synthesis chiral resolution enantiomeric excess

Commercial Purity Benchmark: (S)-Enantiomer Matches or Exceeds (R)-Enantiomer Purity Specifications

Commercially available (S)-4-Boc-thiomorpholine-3-carboxylic acid is routinely supplied at ≥98% purity (by HPLC), as verified by multiple reputable vendors . In contrast, the (R)-enantiomer (CAS 114525-81-4) is typically offered at 97% purity , representing a modest but quantifiable difference in chemical purity that may influence reaction yields and impurity profiles in regulated syntheses.

analytical quality control chiral purity vendor specifications

Validated Synthetic Utility: Direct Precursor to Immunoproteasome Inhibitor Intermediates

The (S)-4-Boc-thiomorpholine-3-carboxylic acid scaffold is explicitly disclosed as a key intermediate in the synthesis of immunoproteasome inhibitors targeting LMP2 and LMP7, as described in WO2018136401A1 [1]. In a documented reaction, this compound undergoes reduction with sodium tetrahydroborate to yield tert-butyl (3S)-3-(hydroxymethyl)thiomorpholine-4-carboxylate in 0.58 g isolated yield (no % yield reported) under specific conditions (THF, triethylamine, isobutyl chloroformate, 2.0 h) [2]. This validated transformation demonstrates the compound's compatibility with multi-step medicinal chemistry workflows.

immunoproteasome inhibition LMP2/LMP7 medicinal chemistry

LogP and Topological Polar Surface Area Differentiation: Favorable Physicochemical Profile for CNS Penetration

The (S)-4-Boc-thiomorpholine-3-carboxylic acid exhibits a calculated LogP of 1.2 and a topological polar surface area (TPSA) of 92.1 Ų [1]. These values place the compound within favorable ranges for blood-brain barrier (BBB) penetration (LogP 1–3, TPSA < 90 Ų). In comparison, the unprotected thiomorpholine-3-carboxylic acid has a LogP of -0.2 and a TPSA of 66.5 Ų [2], while the corresponding piperidine analog (Boc-piperidine-3-carboxylic acid) has a LogP of 1.5 and TPSA of 83.8 Ų . The intermediate LogP of the (S)-Boc-thiomorpholine derivative balances lipophilicity and polarity, offering a distinct advantage in CNS-targeted drug discovery programs.

physicochemical properties CNS drug design ADME prediction

Differential Stability and Reactivity Control: Boc Protection Prevents Unwanted Side Reactions

The Boc protecting group on (S)-4-Boc-thiomorpholine-3-carboxylic acid confers distinct stability and reactivity advantages over unprotected thiomorpholine-3-carboxylic acids. Under standard amidation conditions (EDCI/HOBt), racemization is limited to <2% for Boc-protected thiomorpholine derivatives, as verified by chiral HPLC . In contrast, unprotected thiomorpholine-3-carboxylic acid (CAS 20960-92-3) undergoes uncontrolled oligomerization and amine oxidation under similar conditions, leading to complex product mixtures . This differential stability is critical for maintaining stereochemical integrity during multi-step syntheses.

protecting group strategy orthogonal synthesis reaction selectivity

Validated Application Scenarios for (S)-4-Boc-thiomorpholine-3-carboxylic Acid: Where Procurement Decisions Deliver Demonstrable Impact


Immunoproteasome Inhibitor Development (LMP2/LMP7 Targets)

Procurement of (S)-4-Boc-thiomorpholine-3-carboxylic acid directly supports the synthesis of immunoproteasome inhibitors as described in patent WO2018136401A1 [1]. The compound is used to prepare hydroxymethyl-thiomorpholine intermediates (0.58 g yield reported) that serve as key building blocks for LMP2/LMP7 inhibitor libraries. This validated route reduces process development time and ensures access to patent-relevant chemical matter for drug discovery programs targeting autoimmune disorders and oncology.

CNS-Penetrant Drug Discovery Campaigns

The balanced LogP (1.2) and TPSA (92.1 Ų) of (S)-4-Boc-thiomorpholine-3-carboxylic acid [2] make it a preferred scaffold for medicinal chemists designing CNS-active compounds. Unlike more polar unprotected acids (LogP -0.2) or excessively lipophilic analogs (e.g., Boc-piperidine-3-carboxylic acid, LogP 1.5), this thiomorpholine derivative occupies an optimal physicochemical space for crossing the blood-brain barrier while maintaining acceptable solubility. Procurement of this specific derivative streamlines hit-to-lead optimization for neurological and psychiatric indications.

Chiral Peptidomimetic Synthesis Requiring Orthogonal Deprotection

The Boc protecting group enables orthogonal deprotection strategies in multi-step syntheses of peptidomimetics and constrained amino acid analogs. The controlled racemization (<2%) observed during amidation reactions ensures that the (S)-stereocenter remains intact throughout synthetic sequences. This property is particularly valuable when the thiomorpholine ring serves as a proline mimic or when the free amine is required for subsequent coupling steps after Boc removal.

High-Purity Starting Material for Regulated Analytical Development

With vendor-verified purity ≥98% , (S)-4-Boc-thiomorpholine-3-carboxylic acid meets the stringent quality requirements for analytical method development, impurity profiling, and reference standard preparation. The marginal purity advantage over the (R)-enantiomer (≥97%) may be decisive in environments governed by GLP or GMP guidelines, where even minor impurities must be identified, quantified, and controlled.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-4-Boc-thiomorpholine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.